
1-Allyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Méthodes De Préparation
The synthesis of 1-Allyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of N-allyl-substituted 2-alkynylamines with diethylzinc (Et2Zn) in the presence of titanium isopropoxide (Ti(O-iPr)4) and ethylmagnesium bromide (EtMgBr). This regio- and stereoselective carbocyclization reaction yields the desired pyrazole derivative in high yields .
The reaction is typically carried out in solvents such as dichloromethane, hexane, toluene, or diethyl ether, and is tolerant to various substituents on the alkyne, including aryl, alkyl, trimethylsilyl, methoxymethyl, and aminomethyl groups . Industrial production methods for this compound may involve similar catalytic processes, optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
1-Allyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole ring. Common reagents for these reactions include alkyl halides and organometallic reagents.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the allyl and prop-2-yn-1-yl groups or the pyrazole ring itself.
Applications De Recherche Scientifique
1-Allyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.
Biology: It serves as a precursor for the synthesis of bioactive molecules, including enzyme inhibitors and receptor ligands.
Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, such as anti-inflammatory, analgesic, and antimicrobial activities.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.
Mécanisme D'action
The mechanism by which 1-Allyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but they often include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or biological effect.
Comparaison Avec Des Composés Similaires
1-Allyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide can be compared with other pyrazole derivatives, such as:
1-Allyl-3-methyl-1H-pyrazole-5-carboxamide: Similar in structure but with a methyl group instead of a prop-2-yn-1-yl group.
1-Allyl-3-phenyl-1H-pyrazole-5-carboxamide: Contains a phenyl group, offering different chemical and biological properties.
1-Allyl-3-ethyl-1H-pyrazole-5-carboxamide: Features an ethyl group, leading to variations in reactivity and application.
Propriétés
Formule moléculaire |
C10H11N3O |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
1-prop-2-enyl-N-prop-2-ynylpyrazole-3-carboxamide |
InChI |
InChI=1S/C10H11N3O/c1-3-6-11-10(14)9-5-8-13(12-9)7-4-2/h1,4-5,8H,2,6-7H2,(H,11,14) |
Clé InChI |
GJYGKYJYJZUUJM-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1C=CC(=N1)C(=O)NCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


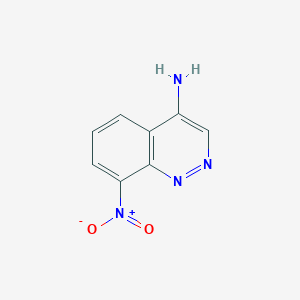
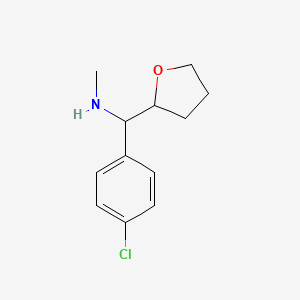
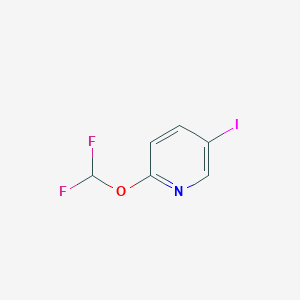
![4-Amino-3-methylthieno[3,2-c]pyridine-7-carboxylicacid](/img/structure/B13016377.png)
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13016384.png)
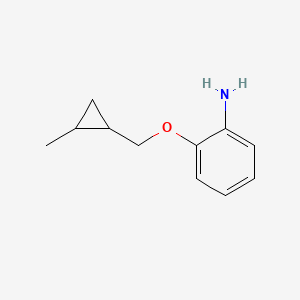
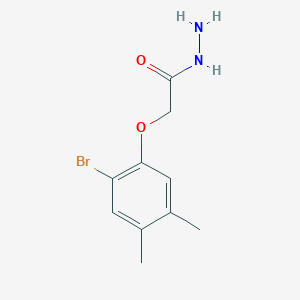
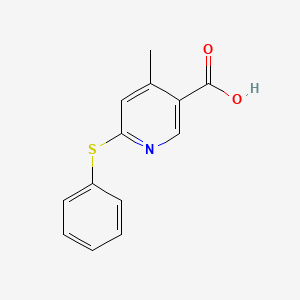
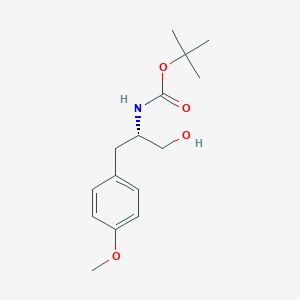
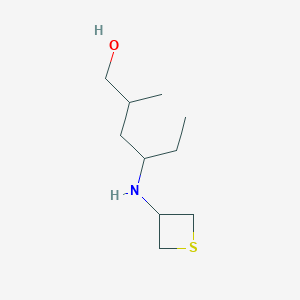

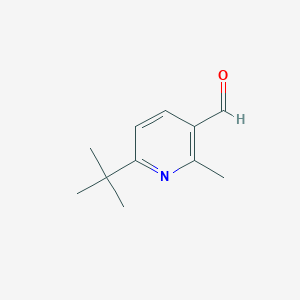

![2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol](/img/structure/B13016435.png)
